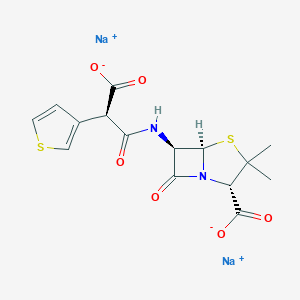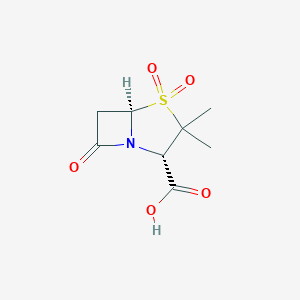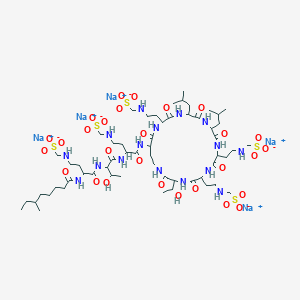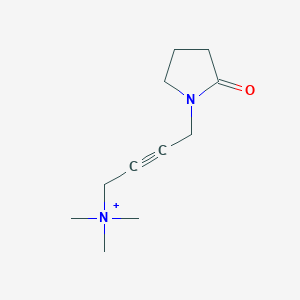
4,4'-Diacetamidodiphenylmethane
Vue d'ensemble
Description
4,4'-Diacetamidodiphenylmethane (4,4'-DMAP) is an organic compound used for various scientific research applications, including in vivo and in vitro studies. It is a white crystalline solid that is soluble in water and has a melting point of 84-86°C. 4,4'-DMAP is a useful reagent in organic synthesis and has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Application in Polymer Research
Specific Scientific Field
Polymer Science and Engineering
Summary of the Application
4,4’-Diacetamidodiphenylmethane is used in the synthesis of structurally different aromatic polyimides . These polyimides are high-performance polymers that are used in advanced technologies due to their outstanding thermal and mechanical properties .
Methods of Application or Experimental Procedures
The compound is used in conjunction with three commercial dianhydrides to form two series of structurally different aromatic polyimides . The incorporation of pendant phenyl moieties in the polyimides has a strong effect, producing an improvement in solubility, thermal stability, density, and gas permeability coefficient .
Results or Outcomes
The most interesting polyimide, TPM-6FDA, which contains phenyl and trifluoromethyl as bulky pendant groups, showed a higher gas permeability coefficient for CO2 (23.73 Barrer) and the best ideal selectivity to the gas pair CO2/CH4 (α = 28.93) .
Application in Heritage Science
Specific Scientific Field
Summary of the Application
4,4’-Diacetamidodiphenylmethane is analyzed in heritage collections containing solid and medium density flexible linear polyester polyurethanes . The compound is a substance of very high concern in Europe and is classified as a carcinogen in the USA .
Methods of Application or Experimental Procedures
The compound is analyzed using liquid chromatography/mass spectrometry . The equipment is calibrated to analyze 4,4’-Diacetamidodiphenylmethane down to 1 ppm with an error of 2.5 ppm .
Results or Outcomes
No 4,4’-Diacetamidodiphenylmethane was found in the polyurethane analyte solutions at a concentration >1 ppm . Under these experimental parameters, the samples were shown to comply with the industrially accepted CertiPUR 2017 standard for commercial slab-stock foams .
Application in Synthesis of Aromatic Polyimides
Specific Scientific Field
Results or Outcomes
Application in Blending with Polysulfone
Specific Scientific Field
Summary of the Application
4,4’-Diacetamidodiphenylmethane-based benzoxazine (BZ-m) is blended with polysulfone (PSU) to modify its properties . The blend displays different properties due to the different phase morphologies .
Methods of Application or Experimental Procedures
Polysulfone (PSU) is used to modify 4,4’-Diacetamidodiphenyl methane-based benzoxazine (BZ-m) through reaction-induced phase separation . The curing behaviors and kinetics are investigated using differential scanning calorimeter (DSC) .
Results or Outcomes
The activation energies of PSU/BZ-m mixtures polymerization increased as the amount of PSU increased . The blend with bicontinuous phase structure exhibited excellent mechanical properties and thermal properties .
Propriétés
IUPAC Name |
N-[4-[(4-acetamidophenyl)methyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12(20)18-16-7-3-14(4-8-16)11-15-5-9-17(10-6-15)19-13(2)21/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXMNSOPAKOPEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872849 | |
| Record name | N,N'-Diacetyl-4,4'-diaminodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Diacetamidodiphenylmethane | |
CAS RN |
2719-05-3 | |
| Record name | N,N'-Diacetyl-4,4'-diaminodiphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Diacetamidodiphenylmethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Diacetyl-4,4'-diaminodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',4''-METHYLENEBIS(ACETANILIDE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-Diacetamidodiphenylmethane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2D9UMX8Z2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-(2-methoxybenzyl)-11-(4-methoxybenzyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4182.png)
![1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethan-1-one](/img/structure/B4576.png)




